3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS No.: 891099-75-5
VCID: VC6567602
Molecular Formula: C16H11ClN4OS
Molecular Weight: 342.8
* For research use only. Not for human or veterinary use.
![3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine - 891099-75-5](/images/structure/VC6567602.png)
Description |
3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)- triazolo[4,3-b]pyridazine is a complex heterocyclic compound featuring a triazole and pyridazine ring system. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which may confer various biological activities. Synthesis MethodsThe synthesis of 3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)- triazolo[4,3-b]pyridazine typically involves nucleophilic substitution reactions. A common synthetic route includes the reaction of 3-chlorobenzyl chloride with 6-(furan-2-yl)pyridazine-3-thiol under basic conditions. Potential ApplicationsThis compound belongs to the class of triazole derivatives, known for their diverse pharmacological properties. The presence of both furan and chlorobenzyl groups enhances its chemical reactivity and biological activity, making it a subject of interest in pharmaceutical research. Potential applications include antimicrobial or anticancer activities, although specific mechanisms and efficacy need further investigation. Comparison with Similar CompoundsResearch FindingsResearch on triazole derivatives, including triazolo[4,3-a]pyrazine derivatives, has shown promising results in cancer treatment. For instance, certain derivatives have exhibited excellent anti-tumor activity against various cancer cell lines and have shown potential as c-Met kinase inhibitors . |
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CAS No. | 891099-75-5 |
Product Name | 3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Molecular Formula | C16H11ClN4OS |
Molecular Weight | 342.8 |
IUPAC Name | 3-[(3-chlorophenyl)methylsulfanyl]-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Standard InChI | InChI=1S/C16H11ClN4OS/c17-12-4-1-3-11(9-12)10-23-16-19-18-15-7-6-13(20-21(15)16)14-5-2-8-22-14/h1-9H,10H2 |
Standard InChIKey | DAAFQKCWEBHWDH-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)Cl)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 |
Solubility | not available |
PubChem Compound | 7531814 |
Last Modified | Aug 18 2023 |
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